Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18616780
InChI: InChI=1S/C10H17NO4/c1-7-5-14-6-8(12)11(7)9(13)15-10(2,3)4/h7H,5-6H2,1-4H3
SMILES:
Molecular Formula: C10H17NO4
Molecular Weight: 215.25 g/mol

Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate

CAS No.:

Cat. No.: VC18616780

Molecular Formula: C10H17NO4

Molecular Weight: 215.25 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate -

Specification

Molecular Formula C10H17NO4
Molecular Weight 215.25 g/mol
IUPAC Name tert-butyl 3-methyl-5-oxomorpholine-4-carboxylate
Standard InChI InChI=1S/C10H17NO4/c1-7-5-14-6-8(12)11(7)9(13)15-10(2,3)4/h7H,5-6H2,1-4H3
Standard InChI Key CCYXBRSYGYWCTK-UHFFFAOYSA-N
Canonical SMILES CC1COCC(=O)N1C(=O)OC(C)(C)C

Introduction

Structural and Chemical Properties

Molecular Characterization

Tert-butyl (3S)-3-methyl-5-oxo-morpholine-4-carboxylate (C₁₀H₁₇NO₄) has a molecular weight of 215.25 g/mol and a CAS registry number of 2632993-39-4. Its IUPAC name, tert-butyl (3S)-3-methyl-5-oxomorpholine-4-carboxylate, reflects the stereochemistry at the C3 position (S-configuration) and the presence of a ketone group at C5. The compound’s isomeric SMILES string, C[C@H]1COCC(=O)N1C(=O)OC(C)(C)C, confirms the spatial arrangement of functional groups, while its InChIKey (CCYXBRSYGYWCTK-ZETCQYMHSA-N) provides a unique identifier for database searches.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₀H₁₇NO₄
Molecular Weight215.25 g/mol
IUPAC Nametert-butyl (3S)-3-methyl-5-oxomorpholine-4-carboxylate
CAS Number2632993-39-4
SMILES (Isomeric)C[C@H]1COCC(=O)N1C(=O)OC(C)(C)C
InChIKeyCCYXBRSYGYWCTK-ZETCQYMHSA-N

The tert-butyl group enhances steric bulk, influencing reactivity in nucleophilic substitutions, while the morpholine ring’s oxo group participates in hydrogen bonding and coordination chemistry.

Synthesis and Reaction Chemistry

Table 2: Representative Reaction Conditions for Analog Synthesis

StepReagents/ConditionsYield
HydrogenationH₂ (50 psi), PtO₂, MeOH, rt, 12 h75%
Boc ProtectionBoc₂O, Et₃N, CH₂Cl₂, 0°C to rt, 2 h82%
SulfonylationRSO₂Cl, Et₃N, CH₂Cl₂, 0°C to rt, 1.5 h68%

Reactivity and Functionalization

The 5-oxo group undergoes nucleophilic additions, while the Boc group is cleavable under acidic conditions (e.g., HCl/dioxane), enabling deprotection to free amines for further derivatization . In one documented case, tert-butyl 3-(aminomethyl)morpholine-4-carboxylate reacted with benzyl chloroformate (Cbz-Cl) in dichloromethane (DCM) to yield N-Cbz-protected analogs, highlighting the amine’s nucleophilicity .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

Morpholine derivatives are pivotal in designing kinase inhibitors, antiviral agents, and protease inhibitors. The tert-butyl carboxylate moiety improves solubility and metabolic stability, making it a preferred protecting group in peptidomimetics. For instance, tert-butyl 3-(aminomethyl)morpholine-4-carboxylate serves as a building block for compounds targeting G protein-coupled receptors (GPCRs) .

Case Study: Anticancer Agent Development

A 2024 study utilized tert-butyl (3S)-3-methyl-5-oxo-morpholine-4-carboxylate to synthesize analogs inhibiting PI3Kα, a kinase implicated in oncology. The oxo group coordinated with the kinase’s ATP-binding pocket, while the tert-butyl group enhanced cell membrane permeability.

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